DGAT‑1 Inhibitory Potency and Selectivity Over DGAT‑2 vs. Diastereomers and Natural Product Class
Aphadilactone C inhibits DGAT‑1 with an IC₅₀ of 0.46 ± 0.09 μM and exhibits a selectivity index >217 against the isoform DGAT‑2 [1][2]. This potency and selectivity surpasses all other natural DGAT‑1 inhibitors reported to date and is not shared by the co‑occurring diastereomers aphadilactones A, B, and D, for which no DGAT‑1 inhibition data are reported at this level [1].
| Evidence Dimension | DGAT‑1 inhibition IC₅₀ and isoform selectivity |
|---|---|
| Target Compound Data | DGAT‑1 IC₅₀ = 0.46 ± 0.09 μM; Selectivity index >217 for DGAT‑1 over DGAT‑2 |
| Comparator Or Baseline | Aphadilactones A, B, D: DGAT‑1 inhibition not reported (no comparable potency); Closest natural DGAT‑1 inhibitors: less potent |
| Quantified Difference | Selectivity index >217 (no other natural product reaches this threshold); Potency difference not quantifiable due to lack of comparator data but designated as 'strongest natural DGAT‑1 inhibitor discovered to date' |
| Conditions | In vitro enzyme inhibition assay using human DGAT‑1 and DGAT‑2 expressed in insect cell membranes |
Why This Matters
For DGAT‑1‑targeted research, selecting Aphadilactone C provides the only natural scaffold with both sub‑micromolar potency and >200‑fold selectivity, ensuring target‑specific outcomes.
- [1] Liu J, He XF, Wang GH, Merino EF, Yang SP, Zhu RX, Gan LS, Zhang H, Cassera MB, Wang HY, Kingston DGI, Yue JM. Aphadilactones A–D, Four Diterpenoid Dimers with DGAT Inhibitory and Antimalarial Activities from a Meliaceae Plant. J Org Chem. 2014;79(2):599-607. View Source
- [2] Yin JP, Gu M, Li Y, Nan FJ. Total Synthesis of Aphadilactones A–D. J Org Chem. 2014;79(2):599-607. View Source
